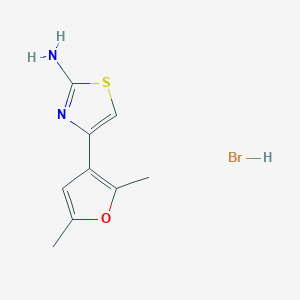
Dimethyl2-(2-chlorobenzyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl2-(2-chlorobenzyl)succinate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethyl succinate backbone with a 2-chlorobenzyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl2-(2-chlorobenzyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2-chlorobenzyl group. One common method involves the reaction of dimethyl succinate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl2-(2-chlorobenzyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-chlorobenzylsuccinic acid or 2-chlorobenzylketone.
Reduction: Formation of 2-chlorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl succinates.
Applications De Recherche Scientifique
Dimethyl2-(2-chlorobenzyl)succinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Dimethyl2-(2-chlorobenzyl)succinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl succinate: A simpler ester without the 2-chlorobenzyl group.
2-Chlorobenzyl alcohol: Lacks the succinate ester functionality.
Dimethyl 2,2-dimethylsuccinate: Contains a different substitution pattern on the succinate backbone.
Uniqueness
Dimethyl2-(2-chlorobenzyl)succinate is unique due to the presence of both the dimethyl succinate and 2-chlorobenzyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15ClO4 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
dimethyl 2-[(2-chlorophenyl)methyl]butanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-17-12(15)8-10(13(16)18-2)7-9-5-3-4-6-11(9)14/h3-6,10H,7-8H2,1-2H3 |
Clé InChI |
JWXFGNAAAJSJEQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC1=CC=CC=C1Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



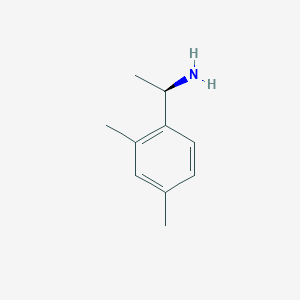
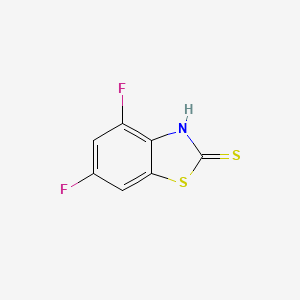
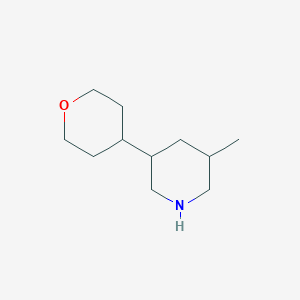
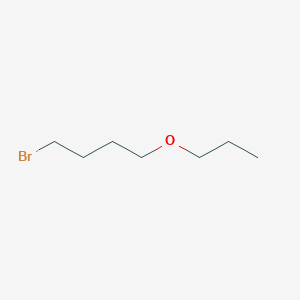
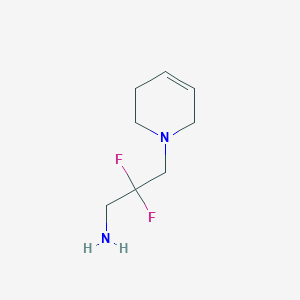
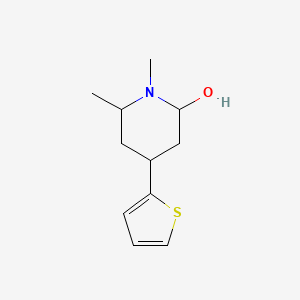
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
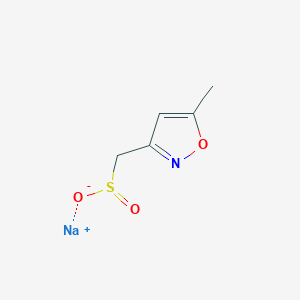
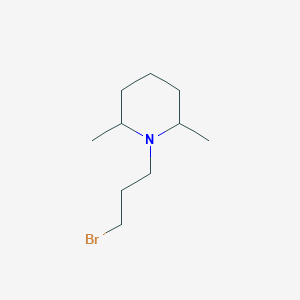

![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
